1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H9F3N2O and its molecular weight is 170.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the molecule .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely, depending on the specific compound and its biological target. Some might inhibit enzyme activity, while others might bind to receptors and modulate their activity .
Biochemical Pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways, depending on their specific biological targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of a pyrrolidine derivative would depend on its mode of action and its specific biological targets. These effects could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action Environment
The action, efficacy, and stability of a pyrrolidine derivative can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the biological system .
Properties
IUPAC Name |
1-amino-3-(trifluoromethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)4(11)1-2-10(9)3-4/h11H,1-3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPMPKCJWZWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.